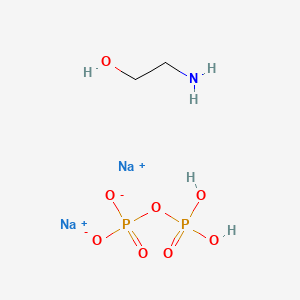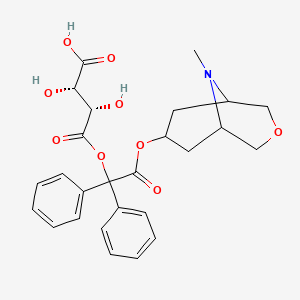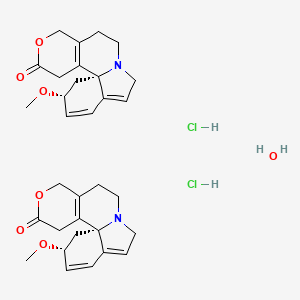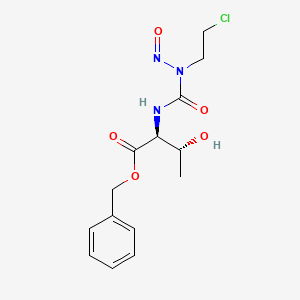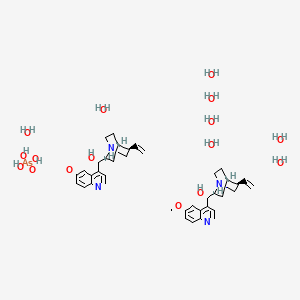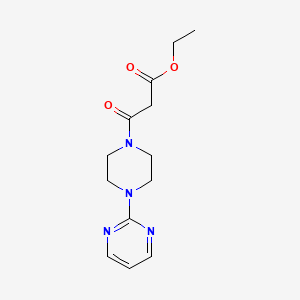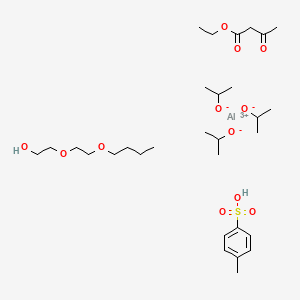
Aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is a complex chemical compound. This compound is formed through the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid involves several steps:
Reaction of Butanoic Acid, 3-oxo-, Ethyl Ester with Aluminum Isopropoxide: This step involves the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide under controlled conditions to form an intermediate product.
Addition of 2-(2-butoxyethoxy)ethanol: The intermediate product is then reacted with 2-(2-butoxyethoxy)ethanol to form a more complex intermediate.
Reaction with p-Toluenesulfonic Acid: Finally, the complex intermediate is reacted with p-toluenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The reactions are monitored to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Butanoic Acid, 2-methyl-3-oxo-, Ethyl Ester: This compound has a similar structure but differs in the position of the methyl group.
Ethyl Acetoacetate: Another similar compound, which is used in similar applications but has different reactivity.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is unique due to its specific combination of reactants, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial and research applications.
特性
分子式 |
C30H57AlO12S |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate |
InChI |
InChI=1S/C8H18O3.C7H8O3S.C6H10O3.3C3H7O.Al/c1-2-3-5-10-7-8-11-6-4-9;1-6-2-4-7(5-3-6)11(8,9)10;1-3-9-6(8)4-5(2)7;3*1-3(2)4;/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10);3-4H2,1-2H3;3*3H,1-2H3;/q;;;3*-1;+3 |
InChIキー |
SVVRQPPKNHWPJR-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCO.CCOC(=O)CC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



